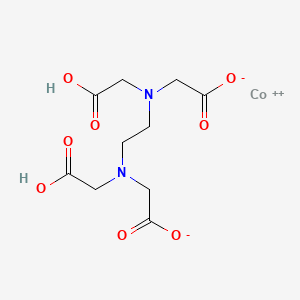
Ethylenediamine tetraacetic acid, cobalt salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylenediamine tetraacetic acid, cobalt salt is a coordination complex formed by the chelation of cobalt ions with ethylenediamine tetraacetic acid (EDTA). EDTA is a well-known chelating agent that forms stable complexes with metal ions, and its cobalt salt variant is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Reaction of Ethylenediamine with Chloroacetic Acid: Ethylenediamine is reacted with chloroacetic acid in the presence of sodium hydroxide to form EDTA. The cobalt salt is then synthesized by reacting EDTA with cobalt chloride or cobalt nitrate.
Industrial Production Methods: Commercial production of EDTA involves the reaction of ethylenediamine, chloroacetic acid, and sodium hydroxide. The cobalt salt is produced by adding cobalt chloride or cobalt nitrate to the EDTA solution.
Types of Reactions:
Chelation: EDTA forms stable complexes with cobalt ions through chelation, where the EDTA molecule wraps around the metal ion.
Oxidation and Reduction: The cobalt ion in the complex can undergo oxidation and reduction reactions, depending on the conditions.
Substitution Reactions: The cobalt ion can be substituted by other metal ions in the presence of suitable reagents.
Common Reagents and Conditions:
Chelation: EDTA and cobalt chloride or cobalt nitrate.
Oxidation and Reduction: Various oxidizing and reducing agents, depending on the desired reaction.
Substitution Reactions: Other metal salts and appropriate solvents.
Major Products Formed:
Chelation: Cobalt-EDTA complex.
Oxidation and Reduction: Various oxidation states of cobalt.
Substitution Reactions: Other metal-EDTA complexes.
Aplicaciones Científicas De Investigación
Chemistry: The cobalt-EDTA complex is used in analytical chemistry for the determination of metal ions through complexometric titration. Biology: It is used in biological studies to investigate metal ion transport and binding in cells. Medicine: The complex is used in medical imaging and as a contrast agent in MRI scans. Industry: It is used in the textile industry for dyeing and in water treatment processes to remove metal contaminants.
Mecanismo De Acción
The cobalt-EDTA complex exerts its effects through chelation, where the EDTA molecule binds to the cobalt ion, forming a stable complex. This complex can interact with biological molecules and metal ions, affecting their behavior and properties. The molecular targets and pathways involved depend on the specific application, such as metal ion transport in cells or contrast enhancement in MRI scans.
Comparación Con Compuestos Similares
EDTA with Other Metal Ions: EDTA forms complexes with various metal ions, such as calcium, magnesium, and zinc.
Other Chelating Agents: Compounds like DTPA (diethylenetriamine pentaacetic acid) and NTA (nitrilotriacetic acid) also form stable complexes with metal ions.
Uniqueness: The cobalt-EDTA complex is unique due to its specific interactions with cobalt ions and its applications in various fields, such as medicine and industry.
Propiedades
Número CAS |
24704-41-4 |
|---|---|
Fórmula molecular |
C10H14CoN2O8 |
Peso molecular |
349.16 g/mol |
Nombre IUPAC |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+);hydron |
InChI |
InChI=1S/C10H16N2O8.Co/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 |
Clave InChI |
TWJZAIVFYJWAJC-UHFFFAOYSA-L |
SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Co+2] |
SMILES canónico |
[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Co+2] |
Key on ui other cas no. |
24704-41-4 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















